Gestrinone

Overview

Description

Molecular Structure Analysis

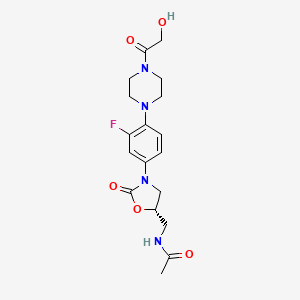

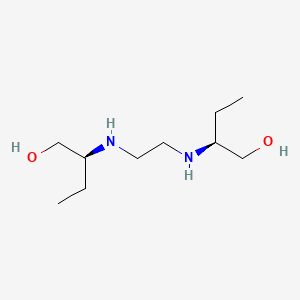

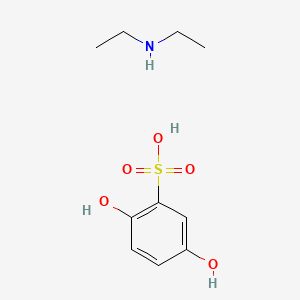

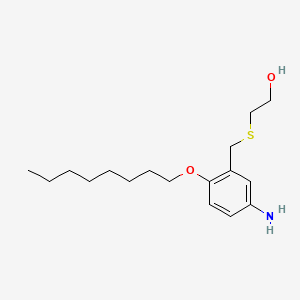

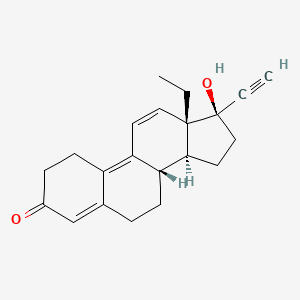

Gestrinone has a molecular formula of C21H24O2 and a molecular weight of 308.421 g/mol . It is structurally related to norgestrel .Chemical Reactions Analysis

Gestrinone is actively metabolized in the liver, mainly by hydroxylation, to conjugated metabolites . It also interacts with the endometrium, inhibiting its growth .Physical And Chemical Properties Analysis

Gestrinone has a molecular formula of C21H24O2 and a molecular weight of 308.421 g/mol . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Treatment of Endometriosis

Gestrinone is primarily used in the treatment of endometriosis . It functions as an effective antiestrogen, inducing endometrial atrophy and/or amenorrhea. Clinical studies have shown that Gestrinone can relieve symptoms such as dysmenorrhea, pelvic pain, and morphologic response in the ovary . It has been compared with other treatments like Danazol and Leuprolide acetate, showing some efficacy advantages .

Management of Uterine Fibroids

Research indicates that Gestrinone may be beneficial in managing uterine fibroids . It can reduce the size of fibroids and alleviate associated symptoms, making it a potential therapeutic option for patients seeking alternatives to surgery.

Infertility Treatment

Gestrinone has been suggested to be as effective as Danazol in the treatment of infertility associated with endometriosis . It is better tolerated in terms of adverse effects and can increase the pregnancy rate in women undergoing treatment .

Hormonal Contraception

Although not widely used for this purpose, Gestrinone was initially tested as a weekly oral contraceptive . Its development in this area was discontinued due to the lack of significant advantages over other contraceptives and its high cost.

Gynecological Cancer Risk Reduction

Some studies have explored the potential of Gestrinone in reducing the risk of gynecological cancers . Cellular experiments have verified its anticancer effects, particularly in inhibiting the growth of certain cancer cell lines.

Hormone Therapy for Menopausal Symptoms

Gestrinone’s role in hormone therapy for menopausal symptoms has been investigated, given its ability to modulate estrogen levels . It could potentially address symptoms related to estrogen deficiency during menopause.

Pelvic Floor Dysfunction

There is emerging interest in using Gestrinone for pelvic floor dysfunction in transgender men undergoing gender-affirming hormone therapy . Its impact on hormonal balance may offer therapeutic benefits in this context.

Heavy Menstrual Bleeding

Gestrinone has been used to treat heavy menstrual bleeding . By altering the hormonal environment, it can reduce excessive bleeding and improve the quality of life for affected individuals.

Mechanism of Action

Target of Action

Gestrinone, a synthetic steroidal hormone, primarily targets the hypothalamic-pituitary axis and endometrium . It interacts with androgen , progesterone , and estrogen receptors . These receptors play a crucial role in regulating reproductive functions and menstrual cycles.

Mode of Action

Gestrinone exerts its effects by inhibiting the release of pituitary gonadotropins . It also has a direct effect on the endometrium and ectopic endometrial receptors, leading to endometrial and ectopic endometrial atrophy . This is achieved through its anti-progesterone and anti-estrogen effects .

Biochemical Pathways

Gestrinone affects several biochemical pathways. It has anti-estrogen and anti-gonadal properties, which can lead to increased concentrations of free testosterone , and decrease the level of sex hormone-binding globulin . It also suppresses the FSH and LH hormone peak levels and decreases the LH mean to reduce estrogen levels .

Pharmacokinetics

It’s known that the drug is metabolized in the liver . More research is needed to fully understand the ADME properties of Gestrinone.

Result of Action

The action of Gestrinone results in the atrophy of endometrial tissue , leading to the regression of endometriosis . It also induces endometrial atrophy and/or amenorrhea . These effects are due to its interaction with the androgen receptor, which also explains the androgenic side effects .

Action Environment

For instance, it’s advisable to monitor liver transaminases and cholesterol levels in hyperlipidemic patients, as well as glucose in diabetic patients .

Future Directions

Gestrinone has been used extensively in Europe but appears to remain marketed only in a few countries throughout the world . It is not available in the United States . Due to its anabolic effects, the use of Gestrinone in competition has been banned by the International Olympic Committee . The future directions of Gestrinone are not explicitly mentioned in the search results.

properties

IUPAC Name |

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJXHLWLUDYTGC-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023094 | |

| Record name | Gestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation. | |

| Record name | Gestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Gestrinone | |

CAS RN |

16320-04-0 | |

| Record name | Gestrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16320-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestrinone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-152 | |

| Record name | Gestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.